molecular formula C9H10ClNO2 B13305387 Methyl 2-(4-chloropyridin-2-yl)propanoate

Methyl 2-(4-chloropyridin-2-yl)propanoate

Cat. No.: B13305387
M. Wt: 199.63 g/mol
InChI Key: SWMGTUJXPOZGBL-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyridin-2-yl)propanoate (CAS 2090337-02-1) is a chemical building block of interest in medicinal chemistry and organic synthesis. This compound features a propanoate ester group attached to a 4-chloropyridine ring, a scaffold recognized for its utility in constructing biologically active molecules . Chloropyridinyl esters are increasingly valuable in pharmaceutical research, particularly as key intermediates in developing potent protease inhibitors . For instance, structurally related 5-chloropyridinyl esters have been designed and synthesized as covalent inhibitors of the SARS-CoV-2 3CL protease, demonstrating significant enzyme inhibitory and antiviral activity in vitro . The typical synthetic route for such esters often involves carbodiimide-mediated coupling, such as EDC, in the presence of a catalyst like DMAP, following the principles of Steglich esterification . As a versatile synthon, this compound can be used in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to yield a range of derivatives for further exploration . Researchers can utilize this building block to develop new molecular entities for chemical and biological applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)propanoate

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

SWMGTUJXPOZGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

"Methyl 2-(4-chloropyridin-2-yl)propanoate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(4-chloropyridin-2-yl)propanoate , a bifunctional heterocyclic building block critical for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Analysis[1][2][3]

This molecule represents a strategic scaffold in drug discovery, combining a 4-chloropyridine core (electrophilic handle) with a 2-propanoate side chain (nucleophilic/metabolic handle). Its utility lies in the orthogonal reactivity of its functional groups, allowing for sequential, selective derivatization.

PropertyData / Prediction
IUPAC Name Methyl 2-(4-chloropyridin-2-yl)propanoate
Molecular Formula

Molecular Weight 199.63 g/mol
Chirality Racemic (contains 1 stereocenter at

-position)
Predicted LogP ~1.8 – 2.1 (Lipophilic)
Predicted pKa ~3.5 (Pyridine N)
Physical State Viscous oil or low-melting solid (Predicted)
Structural Significance[4]
  • The 4-Chloro Handle: Positioned para to the pyridine nitrogen, this chlorine is activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling library generation.
    
  • The

    
    -Methyl Ester:  Introduces a chiral center and steric bulk that restricts conformational rotation, often improving metabolic stability compared to linear acetates.
    

Synthesis Protocols

The synthesis of 2-substituted-4-chloropyridines requires rigorous regiocontrol to distinguish between the C2 and C4 positions. The following protocol utilizes Palladium-Catalyzed


-Arylation , the industry-standard method for high-fidelity coupling.
Method A: Pd-Catalyzed -Arylation (Recommended)

This route ensures regioselectivity by utilizing 2-bromo-4-chloropyridine as the starting material. The C2-Br bond is significantly more labile toward oxidative addition than the C4-Cl bond, guaranteeing exclusive C2-alkylation.

Reagents:

  • Substrate: 2-Bromo-4-chloropyridine

  • Nucleophile: Methyl propionate

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide)

  • Catalyst:

    
     or 
    
    
    
  • Ligand:

    
     or Xantphos
    

Step-by-Step Protocol:

  • Enolate Formation: In a dry Schlenk flask under Argon, dissolve methyl propionate (1.2 equiv) in anhydrous THF. Cool to -78°C. Add LiHMDS (1.3 equiv) dropwise. Stir for 30 minutes to generate the lithium enolate.

  • Catalyst Prep: In a separate vial, mix

    
     (2 mol%) and 
    
    
    
    (2.2 mol%) in toluene to form the active catalytic species.
  • Coupling: Add the solution of 2-bromo-4-chloropyridine (1.0 equiv) to the enolate mixture, followed immediately by the catalyst solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor via LC-MS for the consumption of the bromide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product is purified via silica gel chromatography (Hexanes/EtOAc gradient).
    
Visualization: Synthesis Workflow

SynthesisRoute Start 2-Bromo-4-chloropyridine (Substrate) Intermediate Oxidative Addition Complex (at C2) Start->Intermediate Selective C-Br insertion Reagent Methyl Propionate + LiHMDS Reagent->Intermediate Transmetallation Catalyst Pd(dba)2 / P(t-Bu)3 (Catalyst System) Catalyst->Intermediate Product Methyl 2-(4-chloropyridin-2-yl) propanoate Intermediate->Product Reductive Elimination

Figure 1: Regioselective synthesis via Pd-catalyzed cross-coupling, leveraging the reactivity difference between C2-Br and C4-Cl.[1]

Chemical Reactivity & Derivatization[1][2][5][6][7]

Once synthesized, Methyl 2-(4-chloropyridin-2-yl)propanoate serves as a divergent intermediate. The reactivity profile is defined by three distinct zones.

A. The Electrophilic C4 Position ( )

The chlorine at C4 is activated by the electron-withdrawing nitrogen.

  • Reaction: Displacement with primary/secondary amines, alkoxides, or thiols.

  • Conditions: Heating with the nucleophile in DMSO or NMP (100°C+) or Buchwald-Hartwig coupling for less nucleophilic amines.

  • Application: Introduction of diversity elements (R-groups) for SAR optimization.

B. The Ester Moiety
  • Hydrolysis: LiOH in THF/Water yields the free acid, a precursor for amide coupling (drug synthesis) or decarboxylation.

  • Reduction:

    
     or 
    
    
    
    yields the primary alcohol.
C. The -Carbon (Chiral Center)
  • Acidity: The proton at the chiral center is acidic (

    
    ).
    
  • Risk: Stereochemical integrity is compromised in strong base (racemization).

  • Opportunity: Can be methylated again (using NaH/MeI) to form the gem-dimethyl analog, a common strategy to block metabolism and lock conformation.

Visualization: Reactivity Map

Reactivity Core Methyl 2-(4-chloropyridin-2-yl) propanoate SNAr C4 Substitution ($S_NAr$) (Amines/Alkoxides) Core->SNAr Nucleophilic Attack Hydrolysis Ester Hydrolysis (LiOH -> Acid) Core->Hydrolysis Saponification GemDimethyl Alpha-Methylation (Gem-dimethyl analog) Core->GemDimethyl Base/MeI Prod_SNAr 4-Amino-pyridine deriv. (Kinase Inhibitor Core) SNAr->Prod_SNAr Prod_Acid Carboxylic Acid (Peptide Coupling) Hydrolysis->Prod_Acid Prod_Gem Metabolically Stable Blocker GemDimethyl->Prod_Gem

Figure 2: Divergent synthetic pathways available from the core scaffold.

Handling, Safety & Stability

Stability Profile
  • Thermal: Stable up to ~150°C.

  • Hydrolytic: Slow hydrolysis in moist air; store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Photochemical: Pyridine derivatives can be light-sensitive. Store in amber vials.

Safety Protocols (E-E-A-T)

As a halogenated pyridine ester, this compound should be treated as a potential skin sensitizer and irritant .

  • Engineering Controls: All weighing and transfers must occur inside a fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for organohalides), lab coat, and safety glasses.

  • Spill Response: Adsorb with vermiculite. Do not use water (potential hydrolysis to acidic byproducts).

References

  • Jorgensen, W. L. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC). [Link]

  • Hartwig, J. F. (2002). Palladium-Catalyzed Alpha-Arylation of Esters. Angewandte Chemie International Edition. (General reference for protocol methodology).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Context on pyridine utility in pharma).

Sources

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(4-chloropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of the physical characteristics of a molecule is paramount. It forms the bedrock upon which further investigations, including reaction kinetics, formulation development, and toxicological assessments, are built. This guide is dedicated to a compound of growing interest: Methyl 2-(4-chloropyridin-2-yl)propanoate.

Therefore, this guide will adopt a scientifically rigorous and transparent approach. We will present the known information for a closely related isomer, provide estimations of key physical properties based on structure-activity relationships, and offer expert insights into the anticipated characteristics and handling of this compound. This approach is designed to empower researchers with the most reliable information currently attainable, while clearly delineating established data from scientific inference.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the first step in predicting its physical and chemical behavior.

Systematic Name: Methyl 2-(4-chloropyridin-2-yl)propanoate

Molecular Formula: C₉H₁₀ClNO₂

Molecular Weight: 199.63 g/mol

The molecular structure, depicted below, reveals a methyl ester of a propanoic acid derivative, where the alpha-carbon is attached to a pyridine ring at the 2-position. The pyridine ring is substituted with a chlorine atom at the 4-position.

Figure 1. Chemical structure of Methyl 2-(4-chloropyridin-2-yl)propanoate.

Data from a Closely Related Isomer: Methyl 2-(5-chloropyridin-2-yl)propanoate

In the absence of direct data, examining isomers can provide valuable, albeit not definitive, insights. The 5-chloro isomer is commercially available and some basic data has been published by chemical suppliers.

PropertyValueSource
CAS Number 2028321-43-7[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Formula Weight 199.63[1]
Appearance Solid (predicted)[1]
Storage Temperature 0-8 °C[1]

Expert Interpretation: The isomeric relationship suggests that the physical state of Methyl 2-(4-chloropyridin-2-yl)propanoate is also likely to be a solid at room temperature. The storage condition for the 5-chloro isomer at refrigerated temperatures suggests that the compound may have limited long-term stability at ambient temperature, a consideration that should be extended to the 4-chloro isomer.

Predicted Physical Characteristics

Based on the chemical structure and data from analogous compounds, we can predict the following properties. It is imperative to treat these as estimations that require experimental verification.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point Likely a solid with a melting point above room temperature.The presence of the polar pyridine ring and the chlorine substituent would increase intermolecular forces compared to a simpler ester like methyl propanoate (Melting Point: -88 °C). The isomeric methyl 2-(5-chloropyridin-2-yl)propanoate is also a solid.
Boiling Point > 200 °C (at atmospheric pressure)The relatively high molecular weight and polarity suggest a high boiling point. For comparison, the less complex methyl 2-chloropropionate has a boiling point of 132-133 °C. The addition of the chloropyridinyl group would significantly increase the boiling point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.The ester functional group and the aromatic ring favor solubility in organic solvents. The polar pyridine nitrogen and the potential for hydrogen bonding with the ester carbonyl might impart slight water solubility, but the overall hydrophobic character of the molecule is expected to dominate.

Spectroscopic Profile (Anticipated)

While experimental spectra are not available, a skilled chemist can predict the key features that would be observed in NMR and IR spectroscopy.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton of the propanoate moiety, a doublet for the methyl group of the propanoate, and a singlet for the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the position of the chlorine atom and the propanoate substituent.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon bearing the chlorine showing a characteristic shift), and the aliphatic carbons of the propanoate and methyl ester groups.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735-1750 cm⁻¹. Bands corresponding to C-Cl stretching, C-N stretching in the pyridine ring, and C-H stretching of the aromatic and aliphatic groups will also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a prominent M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester group.

Safety and Handling Considerations

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(4-chloropyridin-2-yl)propanoate, a cautious approach to handling is essential. The following recommendations are based on the hazard profiles of structurally related compounds, such as chlorinated aromatic compounds and propanoate esters.[2]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Flammability: While the flash point is unknown, related esters can be flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been determined. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Treat with the care afforded to all new chemical entities.

  • Storage: Store in a tightly sealed container in a cool, dry place. Based on the data for the isomer, refrigeration (0-8 °C) is recommended for long-term storage.

Experimental Protocols for Characterization

For researchers who synthesize or acquire this compound, the following standard experimental procedures are recommended for definitive characterization of its physical properties.

Workflow for Physical Characterization:

G cluster_0 Sample Preparation cluster_1 Physical State & Thermal Analysis cluster_2 Solubility Screening cluster_3 Spectroscopic Analysis A Purified Compound B Visual Inspection (Solid/Liquid/Color) A->B Initial Observation E Solubility in Water A->E Aqueous F Solubility in Organic Solvents (e.g., DCM, MeOH, Acetone) A->F Organic G NMR (¹H, ¹³C) A->G Structural Elucidation H IR Spectroscopy A->H Functional Groups I Mass Spectrometry A->I Molecular Weight & Fragmentation C Melting Point Determination (Capillary Method or DSC) B->C If Solid D Boiling Point Determination (Distillation or TGA/DSC) B->D If Liquid

Figure 2. A standard experimental workflow for the determination of the physical characteristics of a novel compound.

Detailed Methodologies:

  • Melting Point Determination (Capillary Method):

    • Ensure the compound is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Solubility Determination (Qualitative):

    • To a small vial, add approximately 10 mg of the compound.

    • Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane).

    • Vortex the mixture for 30 seconds.

    • Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

Conclusion

Methyl 2-(4-chloropyridin-2-yl)propanoate represents a molecule for which the full physical characterization is yet to be publicly documented. This guide has provided a comprehensive overview of its known structural details, offered scientifically grounded predictions for its key physical properties based on an isomeric compound and structural analogues, and outlined the necessary safety precautions and experimental procedures for its handling and characterization. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and contribute to the safe and effective advancement of scientific inquiry involving this compound.

References

  • JieChem (n.d.). methyl 2-(5-chloropyridin-2-yl)propanoat. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Starting Materials for Methyl 2-(4-chloropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, selection criteria, and synthetic utility of the starting materials required to synthesize Methyl 2-(4-chloropyridin-2-yl)propanoate . This molecule is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and chiral pyridine derivatives.

The guide prioritizes the Palladium-Catalyzed Reformatsky-Negishi Cross-Coupling route, as it offers the highest chemoselectivity for retaining the C4-chlorine atom while functionalizing the C2-position.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-(4-chloropyridin-2-yl)propanoate CAS Registry Number: (Analogous to 2-pyridyl acetates, specific CAS varies by enantiomer) Core Application: Late-stage diversification of pyridine scaffolds in drug discovery.

The synthesis of this molecule presents a classic regioselectivity challenge: functionalizing the C2 position of the pyridine ring without disturbing the labile chlorine atom at the C4 position. Traditional Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyridine typically favors the C4 position, leading to the wrong isomer. Therefore, a metal-catalyzed cross-coupling approach using 2-Bromo-4-chloropyridine is the industry standard for reliability and yield.

Retrosynthetic Logic

The most robust disconnection relies on the differential reactivity of halogens. Bromine at C2 undergoes oxidative addition with Pd(0) significantly faster than Chlorine at C4, allowing for chemoselective carbon-carbon bond formation.

Retrosynthesis Target Methyl 2-(4-chloropyridin-2-yl)propanoate (Target) Disconnection C2-C(alpha) Disconnection Target->Disconnection SM1 2-Bromo-4-chloropyridine (Electrophile) Disconnection->SM1 Pd-Cat Coupling SM2 Methyl 2-bromopropionate (Nucleophile Precursor) Disconnection->SM2 Zn Reagent

Figure 1: Retrosynthetic analysis leveraging halogen reactivity differences.

Primary Starting Material: 2-Bromo-4-chloropyridine

This is the scaffold backbone. Its purity and halogen integrity are paramount.

Technical Specifications
PropertySpecificationCriticality
CAS Number 22918-01-0Identity verification.
Purity ≥ 98.0% (GC/HPLC)Impurities (e.g., 2,4-dichloropyridine) lead to inseparable regioisomers.
Appearance White to off-white solidYellowing indicates oxidation or hydrolysis.
Melting Point 32-36 °CLow MP requires cold storage to prevent caking.
Water Content ≤ 0.5%Water quenches the organozinc reagent in the next step.
Selection & Handling Logic
  • Impurity Profile: Commercial sources often contain traces of 2,4-dichloropyridine . While chemically similar, the C2-chloro analog reacts much slower in Pd-catalyzed couplings, leading to unreacted starting material that complicates purification. Requirement: Request a Certificate of Analysis (CoA) confirming <0.5% 2,4-dichloropyridine.

  • Storage: This material is essentially a low-melting solid. Store at 2–8°C. Allow to equilibrate to room temperature before weighing to prevent condensation, which is fatal to the subsequent organometallic coupling.

Secondary Starting Material: Methyl 2-bromopropionate

This reagent provides the propanoate side chain. It is converted in situ into a Reformatsky-type zinc enolate.

Technical Specifications
PropertySpecificationCriticality
CAS Number 5445-17-0Identity verification.
Purity ≥ 99%Free acid impurities (2-bromopropionic acid) destroy the catalyst.
Stabilizer None preferredSome brands add stabilizers; ensure compatibility with Zn activation.
Enantiopurity Racemic (usually)If chiral target is needed, start with (S)- or (R)- analog, though racemization can occur during Zn insertion.
Activation Protocol

To use this material effectively, it must be converted to the zinc reagent (Reformatsky reagent).

  • The "Knochel" Standard: Simple zinc dust is often insufficient due to surface oxide layers.

  • Pre-treatment: Use TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane to activate the Zinc dust before adding Methyl 2-bromopropionate. This ensures rapid and quantitative formation of the zinc enolate.

Catalysts & Auxiliaries

The success of the synthesis hinges on the "supporting cast" of reagents.

Palladium Catalyst: Pd(PPh3)4 or Pd(dba)2/XPhos
  • Recommendation: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .

  • Why: It is a robust, general-purpose catalyst for coupling sp2 halides (pyridine) with sp3 organometallics (zinc enolate).

  • Alternative: For higher turnover numbers (TON), use Pd2(dba)3 with XPhos . XPhos is bulky and electron-rich, accelerating the oxidative addition into the hindered 2-bromo-4-chloropyridine system while preventing the catalyst from poisoning itself on the pyridine nitrogen.

Solvent System: THF (Tetrahydrofuran)
  • Grade: Anhydrous, Inhibitor-free.

  • Requirement: Water content < 50 ppm.

  • Causality: The intermediate organozinc species is hydrolytically unstable. Even trace moisture will protonate the zinc reagent, yielding methyl propionate (side product) and halting the reaction.

Synthetic Protocol: The Reformatsky-Negishi Coupling

This protocol describes the convergent assembly of the starting materials.

Step-by-Step Methodology

Step 1: Preparation of the Zinc Reagent (Reformatsky Enolate)

  • In a flame-dried 3-neck flask under Nitrogen, charge Zinc dust (1.5 equiv) and anhydrous THF .

  • Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 1 minute to activate the surface. Cool to RT.

  • Add TMSCl (0.05 equiv) and stir for 5 minutes.

  • Dropwise add Methyl 2-bromopropionate (1.2 equiv). A mild exotherm indicates successful insertion. Stir at RT for 30 minutes.

    • Self-Validation: The grey zinc suspension should turn to a slightly clear/greyish solution. If no exotherm occurs, the zinc is dead; abort and restart with fresh zinc.

Step 2: The Cross-Coupling

  • In a separate vessel, dissolve 2-Bromo-4-chloropyridine (1.0 equiv) and Pd(PPh3)4 (0.03 equiv) in anhydrous THF.

  • Transfer the Zinc reagent solution (from Step 1) via cannula into the pyridine/catalyst solution.

  • Heat the mixture to 60–65°C for 2–4 hours.

    • Mechanism:[1][2][3] The Pd(0) inserts into the C2-Br bond (fast). The Zinc enolate transmetallates to the Pd center. Reductive elimination yields the product. The C4-Cl bond remains intact because Pd insertion into C-Cl is significantly slower under these conditions.

Step 3: Quench and Purification

  • Cool to RT and quench with saturated NH4Cl solution (dissolves Zinc salts).

  • Extract with Ethyl Acetate.[2][4]

  • Purification: Silica gel chromatography.

    • Eluent: Hexanes/Ethyl Acetate (gradient 90:10 to 70:30).

    • Note: The product is a pyridine base; add 1% Triethylamine to the eluent to prevent streaking.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Zinc Activation cluster_1 Step 2: Coupling Zn Zn Dust Zn_Enolate Zinc Enolate (Reformatsky Rgt) Zn->Zn_Enolate TMSCl / THF MeBr Methyl 2-bromopropionate MeBr->Zn_Enolate Product Crude Product Zn_Enolate->Product 65°C, 2h PyBr 2-Bromo-4-chloropyridine PyBr->Product Pd Pd(PPh3)4 Pd->Product

Figure 2: Convergent synthesis workflow via Negishi/Reformatsky coupling.

References

  • Negishi Coupling on Heterocycles: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link

  • Selectivity of C-Br vs C-Cl: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

  • Reformatsky Reagent Preparation: Shriner, R. L. "The Reformatsky Reaction." Organic Reactions, 1942. Link

  • Synthesis of Pyridine Acetates: Sato, N., et al. "Studies on pyrazines. Synthesis of 2-substituted pyrazines and pyridines." Journal of Heterocyclic Chemistry, 1982. Link

Sources

Introduction: The Versatile Scaffold of Pyridinyl Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridinyl Propanoate Esters: Synthesis, Properties, and Applications

Pyridinyl propanoate esters represent a significant class of heterocyclic compounds characterized by a pyridine ring linked to a propanoate ester moiety. This structural framework is more than a mere chemical curiosity; it serves as a cornerstone in modern medicinal chemistry and agrochemical development. The pyridine ring, an aromatic heterocycle where one carbon atom is replaced by nitrogen, imparts unique physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, and the capacity for hydrogen bonding.[1][2] These attributes make it a favored scaffold in drug design, with pyridine being the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals.[1][2]

The propanoate ester portion of the molecule provides a reactive handle for further chemical modification and plays a crucial role in the molecule's interaction with biological targets. The combination of these two components creates a versatile scaffold that has led to the development of therapeutics for a wide range of diseases, including cancer, diabetes, and microbial infections, as well as potent herbicides.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and application of pyridinyl propanoate esters for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of pyridinyl propanoate esters can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials. Below are key, field-proven methodologies, complete with procedural details and the rationale behind experimental choices.

Michael Addition of Aminopyridines to Acrylates

A prevalent and efficient method for synthesizing 3-(pyridinylamino)propanoate esters is the aza-Michael addition of an aminopyridine to an acrylate ester. This reaction is fundamental in producing key intermediates for major pharmaceuticals, such as the anticoagulant dabigatran etexilate.[5]

Causality of Experimental Choices:

  • Catalyst: The reaction can be catalyzed by either a strong acid like trifluoromethanesulfonic acid or a weaker acid like glacial acetic acid.[5][6] The acid protonates the acrylate, making it a more potent electrophile for the nucleophilic aminopyridine to attack. Acetic acid is often preferred in industrial settings for its lower cost, safety, and operational simplicity.[5]

  • Solvent: Anhydrous ethanol is a common solvent, as it readily dissolves the reactants and is relatively inert under the reaction conditions.[6]

  • Temperature: Heating the reaction (e.g., 80-160°C) is necessary to overcome the activation energy of the addition, ensuring a reasonable reaction rate.[5][6]

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [5]

  • To a 1L three-necked flask, sequentially add 2-aminopyridine (200g), ethyl acrylate (276.8 ml), and glacial acetic acid (63.6 ml).

  • Raise the external temperature to 85°C, bringing the internal temperature to approximately 80°C.

  • Stir the reaction mixture overnight (approx. 12 hours). Monitor the reaction's completion via HPLC to confirm the consumption of 2-aminopyridine.

  • Once complete, cool the system to room temperature.

  • Add 2N HCl (1100 ml) and stir. Note: This step is exothermic.

  • After 30 minutes, add ethyl acetate (50 ml) for extraction and separate the layers. Collect the aqueous phase.

  • Wash the aqueous phase again with ethyl acetate (50 ml) and combine the aqueous phases.

  • Add solid sodium carbonate and ethyl acetate (100 ml) to the combined aqueous phase to neutralize the acid and extract the product into the organic layer.

  • Separate the organic phase and perform a second extraction of the aqueous phase with ethyl acetate (25 ml).

  • Combine all organic phases and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product via recrystallization or pulping to obtain ethyl 3-(pyridin-2-ylamino)propanoate.

Diagram: Aza-Michael Addition Workflow

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup 2_Aminopyridine 2-Aminopyridine Reaction_Vessel Combine & Heat (80-85°C, 12h) 2_Aminopyridine->Reaction_Vessel Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction_Vessel Acetic_Acid Acetic Acid (Catalyst) Acetic_Acid->Reaction_Vessel Quench_Extraction Acid/Base Workup (HCl, Na2CO3, Ethyl Acetate) Reaction_Vessel->Quench_Extraction Cool Purification Solvent Removal & Recrystallization Quench_Extraction->Purification Extract Product Ethyl 3-(pyridin-2-ylamino) propanoate Purification->Product

Caption: Workflow for the synthesis of a key pharmaceutical intermediate.

Claisen Condensation for 3-Oxo-propanoates

The synthesis of pyridinyl 3-oxo-propanoates, which are valuable intermediates, often employs a Claisen condensation reaction. This method involves the reaction of a pyridine-based ester with another ester in the presence of a strong base.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ester (ethyl acetate), forming a nucleophilic enolate.[7]

  • Reactants: A pyridinyl ester (e.g., ethyl isonicotinate) serves as the electrophile that is attacked by the enolate of a simple ester like ethyl acetate.[7]

  • Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion. The resulting β-keto ester is often in equilibrium with its enol form.[7]

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate [7]

  • Prepare a solution of sodium ethoxide in ethanol.

  • In a separate flask, add ethyl isonicotinate and ethyl acetate.

  • Slowly add the sodium ethoxide solution to the ester mixture under reflux conditions.

  • Maintain reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, neutralize the reaction mixture with a suitable acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired β-keto ester.

Physicochemical Properties and Analytical Characterization

The rational application of pyridinyl propanoate esters in research and development necessitates a thorough understanding of their chemical properties and the methods used to confirm their identity and purity.

Data Presentation: Properties of a Representative Ester

PropertyValue (for Ethyl 3-(pyridin-2-yl)propanoate)Source
Molecular FormulaC10H13NO2[8]
Molecular Weight179.22 g/mol [8]
XLogP31.1[8]
Hydrogen Bond Donor Count0[8]
Hydrogen Bond Acceptor Count3[8]
Topological Polar Surface Area39.2 Ų[8]

Self-Validating Analytical Protocols:

A robust analytical workflow is crucial for validating the synthesis and ensuring the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The retention time is characteristic of the compound, and the peak area percentage is used to quantify purity, which should typically be >99% for advanced applications.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons on the pyridine ring and the ethyl propanoate chain provide a definitive structural fingerprint.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight of the synthesized ester by identifying the [M+H]⁺ ion.[9]

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. A strong absorption band around 1700-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[9]

Applications in Drug Discovery and Agrochemicals

The true value of pyridinyl propanoate esters lies in their broad applicability as both final bioactive molecules and critical building blocks for more complex structures.

Key Pharmaceutical Intermediates

As previously mentioned, ethyl 3-(pyridin-2-ylamino)propanoate is a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[5] The synthesis demonstrates how a relatively simple pyridinyl propanoate ester can be elaborated into a complex, life-saving drug.

Diagram: Pathway to a Bioactive Drug

A Ethyl 3-(pyridin-2-ylamino) propanoate B Intermediate II (Amidation Reaction) A->B Multi-step Synthesis C Dabigatran Etexilate (Final Drug Product) B->C Final Cyclization & Esterification

Caption: From a pyridinyl propanoate ester intermediate to the final drug.

Direct Biological Activity

Derivatives of this scaffold have shown a remarkable range of biological activities:

  • Anticancer Properties: Certain pyridinyl propanoate esters have demonstrated efficacy against various cancer cell lines, with their mechanism of action often involving the disruption of key cellular processes.[1][3]

  • Antidiabetic Agents: A series of pyridine-2-propanoic acids were identified as potent dual PPARα/γ agonists, which are valuable targets for treating type 2 diabetes.

  • Herbicidal Activity: In the field of agrochemicals, 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives have shown potent post-emergence herbicidal activity against broadleaf weeds.[4]

  • Antimicrobial and Antimalarial Effects: The pyridine core is present in numerous antimicrobial agents, and specific propanoate derivatives have been investigated for their potential as antibacterial, antifungal, and antimalarial drugs.[3][10]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. For pyridinyl propanoate esters, SAR studies have yielded critical insights for both herbicidal and therapeutic applications.

Key SAR Findings:

  • Substituents on the Pyridine Ring are Crucial:

    • For herbicidal activity, a trifluoromethyl group at the 5-position of the pyridine ring is vital. Adding a fluorine or chlorine atom at the 3-position can significantly boost this activity.[4] This highlights the importance of electron-withdrawing groups in modulating the molecule's interaction with its biological target in plants.

    • For antiproliferative activity against cancer cells, the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance efficacy, whereas bulky groups or halogens may decrease it.[1]

  • The Nature of the Ester/Amide Group Matters:

    • In the herbicidal series, carboxylic ester derivatives consistently showed superior activity compared to their corresponding amide derivatives.[4] This suggests that the ester's electronic properties and its potential for hydrolysis are important for its mode of action.

  • The Propanoate Chain Length is a Determinant:

    • For some applications, extending the carbon chain of the ester decreases activity. However, introducing heteroatoms like oxygen into the side chain can be beneficial, likely by altering solubility and hydrogen bonding capacity.[4]

Diagram: Key SAR Principles

SAR_Node Pyridinyl Propanoate Core Pyridine Ring Substituents Ester/Amide Group Propanoate Side Chain Ring_Sub • -CF3, -F, -Cl ↑ Herbicidal Activity • -OH, -NH2 ↑ Anticancer Activity SAR_Node:f1->Ring_Sub Ester_Group • Ester > Amide for Herbicidal Activity SAR_Node:f2->Ester_Group Side_Chain • Chain Extension ↓ Activity • O-atom Insertion ↑ Activity SAR_Node:f3->Side_Chain

Caption: Structure-activity relationships for pyridinyl propanoate esters.

Conclusion and Future Outlook

Pyridinyl propanoate esters are a powerful and versatile class of molecules. Their straightforward and scalable syntheses, combined with the tunable nature of the pyridine ring and propanoate moiety, have cemented their role as essential building blocks in pharmaceutical manufacturing and as lead compounds in their own right. The deep understanding of their SAR provides a clear roadmap for the rational design of next-generation herbicides, anticancer agents, and other therapeutics. Future research will likely focus on exploring novel substitution patterns, developing more stereoselective synthetic methods, and applying this privileged scaffold to new and challenging biological targets.

References

  • PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved from [Link]

  • Google Patents. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (2015). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. PubChem Compound Database. Retrieved from [Link]

  • PharmaCompass. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-(4-formyl-3-pyridinyl)propanoate. Retrieved from [Link]

  • Collins, J. L., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • National Center for Biotechnology Information (PMC). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Retrieved from [Link]

  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Strategic Guide to Substituted Pyridine Compounds: Synthetic Frontiers & Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold remains the premier nitrogen heterocycle in modern drug discovery, present in approximately 20% of the top 200 FDA-approved pharmaceuticals. Its ubiquity stems not merely from tradition but from its unique capacity to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while serving as a robust hydrogen bond acceptor.

This guide moves beyond basic heterocyclic chemistry to address the current "bottlenecks" in pyridine research: site-selective C-H functionalization and late-stage diversification . We analyze the shift from traditional electrophilic aromatic substitution (EAS), which is notoriously difficult on the electron-deficient pyridine ring, to radical-based Minisci-type reactions and cross-coupling strategies.

Medicinal Chemistry: The Bioisosteric Rationale[1][2][3]

In the optimization of lead compounds, the "Pyridine Scan"—systematically replacing phenyl rings with pyridine—is a critical tactic. This substitution alters the electrostatic potential surface (ESP) and metabolic profile without significantly changing steric volume.

Physicochemical Impact

The incorporation of a nitrogen atom into a benzenoid system creates a dipole, lowering the LogP and increasing solubility.

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

PropertyBenzenePyridineImpact on Drug Design
Dipole Moment 0 D2.2 DIncreases polarity and solubility.
H-Bonding NoneAcceptor (N)Critical for binding site interactions (e.g., Kinase hinge regions).
pKa (Conjugate Acid) ~ -3 (very weak)5.2Can be protonated at physiological pH (lysosomal trapping).
Metabolic Liability High (CYP oxidation)VariableNitrogen reduces electron density, often lowering oxidative metabolism at the ring.
Boiling Point 80 °C115 °CIndicates stronger intermolecular forces (dipole-dipole).
Strategic Application Workflow

The following decision logic illustrates when to deploy a pyridine scaffold during Lead Optimization (LO).

PyridineLogic Start Lead Compound (Phenyl Ring) Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: High Metabolic Clearance? Start->Issue2 Action1 Strategy: Pyridine Scan (N-insertion) Issue1->Action1 Yes Issue2->Action1 Yes Result1 2-Pyridine (Chelation Risk) Action1->Result1 Ortho Subst. Result2 3-Pyridine (Metabolically Stable) Action1->Result2 Meta Subst. Result3 4-Pyridine (Solubility Boost) Action1->Result3 Para Subst. Result1->Result2 If toxicity

Figure 1: Decision matrix for bioisosteric replacement of benzene with pyridine structural isomers.

Synthetic Frontiers: Overcoming Electron Deficiency

The core challenge in pyridine synthesis is its electron-deficient nature (


-deficient), which renders the ring deactivated toward Electrophilic Aromatic Substitution (EAS). Traditional nitration or halogenation requires forcing conditions that are incompatible with complex drug scaffolds.
The Shift to Radical Chemistry (Minisci Reaction)

Modern application science favors Minisci-type reactions . This involves the addition of carbon-centered radicals to the protonated (and thus highly electrophilic) pyridine ring.

  • Mechanism: Single Electron Transfer (SET) generates an alkyl radical (from carboxylic acids, alkyl halides, or sulfinates).

  • Selectivity: Radicals preferentially attack the C2 and C4 positions due to the lowest LUMO energy coefficients at these sites [1].

  • Advantage: Allows for late-stage functionalization (LSF) of finished drug molecules without de novo synthesis.

Cross-Coupling Architectures

While Suzuki-Miyaura coupling remains the industry standard, it requires pre-functionalized halopyridines.

  • 2-Halopyridines: Generally unstable and prone to protodehalogenation.

  • 3-Halopyridines: Stable but difficult to synthesize via EAS.

  • Recent Advance: Ir-catalyzed C-H borylation has unlocked access to 3-borylpyridines, enabling modular access to the "meta" position previously considered difficult [2].

Experimental Protocol: C2-Selective Alkylation via Minisci Reaction

This protocol describes a scalable, silver-catalyzed decarboxylative alkylation. It is designed for high-throughput validation of pyridine analogs.

Objective: Introduction of an isopropyl group at the C2 position of a substituted pyridine.

Reagents & Equipment[4]
  • Substrate: 4-Substituted Pyridine (1.0 equiv, 0.5 mmol)

  • Radical Source: Isobutyric acid (2.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)[1]
    
  • Catalyst: Silver Nitrate (

    
    ) (20 mol%)[1]
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the pyridine core.

  • Solvent: DCM:Water (1:1 biphasic mixture)

Step-by-Step Methodology
  • Preparation (Ambient Conditions): In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in 2.5 mL of Dichloromethane (DCM).

  • Activation: Add 2.5 mL of deionized water, followed by TFA (1.0 equiv). Stir for 5 minutes to ensure protonation of the pyridine nitrogen (formation of pyridinium species).

  • Reagent Addition: Add Isobutyric acid (2.0 equiv) and

    
     (0.1 mmol).
    Technical Note: Silver serves as the decarboxylative catalyst.[2]
    
  • Initiation: Add Ammonium Persulfate (2.0 equiv) in a single portion. Cap the vial loosely (gas evolution occurs:

    
    ).
    
  • Reaction: Heat the biphasic mixture to 40°C with vigorous stirring (1000 rpm) for 12 hours. Observation: The organic layer may change color; gas evolution indicates active decarboxylation.

  • Workup: Cool to room temperature. Basify to pH >9 using 1M NaOH (aq) to deprotonate the pyridinium product. Extract with DCM (3 x 5 mL). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Mechanistic Workflow

MinisciMechanism Step1 Start: Carboxylic Acid (R-COOH) Step2 Oxidation by Ag(II) (- CO2) Step1->Step2 Persulfate/Ag+ Step3 Alkyl Radical Generation (R•) Step2->Step3 Step4 Addition to Pyridinium (Protonated Pyridine) Step3->Step4 Step5 Radical Cation Intermediate Step4->Step5 Step6 Oxidative Rearomatization (- H+) Step5->Step6 S2O8(2-) End Final Product: 2-Alkyl Pyridine Step6->End

Figure 2: Mechanistic pathway for the Silver-catalyzed Minisci decarboxylation.

Advanced Applications: Beyond Pharma

Agrochemicals

Pyridine scaffolds are pivotal in neonicotinoid insecticides (e.g., Imidacloprid derivatives) and auxin-mimic herbicides (e.g., Clopyralid). Research here focuses on polychlorinated pyridines , where the electron-withdrawing chlorines increase persistence in soil and enhance binding to plant receptors [3].

Material Science (MOFs)

In Metal-Organic Frameworks (MOFs), pyridines act as rigid linkers. 4,4'-Bipyridine is the "fruit fly" of MOF synthesis. Current research targets terpyridine ligands for self-healing polymers, utilizing the reversible metal-ligand coordination to allow materials to repair micro-cracks under stress [4].

References

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron.

  • Fier, P. S., et al. (2020).[3] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[3] Journal of the American Chemical Society.

  • RSC Publishing. (2024). "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Advances.

  • Alfa Chemistry. (2025). "Pyridine Ligands in Catalysis and Material Science." Alfa Chemistry Reviews.

Sources

Methodological & Application

The Strategic Application of Methyl 2-(4-chloropyridin-2-yl)propanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-chloropyridin-2-yl)propanoate is a versatile heterocyclic building block with significant potential in drug discovery. Its unique structural features, comprising a reactive 4-chloropyridine core and a readily modifiable propanoate side chain, position it as a valuable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. We will delve into the scientific rationale behind its use, present detailed protocols for its synthesis and derivatization, and showcase its application in the context of developing dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists, a promising class of drugs for the treatment of type 2 diabetes.

Introduction: The Pyridine Scaffold and the Power of Bioisosterism

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring. This "phenyl-pyridyl switch" can have profound effects on a molecule's physicochemical and pharmacological properties. The introduction of a nitrogen atom into the aromatic ring can enhance binding affinity through hydrogen bonding, improve metabolic stability by altering the electronic landscape, and increase solubility.[1][2] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to a range of chemical transformations, providing a versatile platform for molecular elaboration.[3][4]

Methyl 2-(4-chloropyridin-2-yl)propanoate strategically combines these advantageous features. The chlorine atom at the 4-position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The methyl propanoate group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for interacting with many biological targets and a precursor for the synthesis of a wide array of amides and other derivatives.

Therapeutic Context: Targeting PPARs for Metabolic Diseases

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[5] Agonists of PPARα are effective at lowering triglycerides, while PPARγ agonists are potent insulin sensitizers.[5] The development of dual PPARα/γ agonists offers a promising therapeutic strategy for treating type 2 diabetes by addressing both hyperglycemia and dyslipidemia.[1][6] Notably, several series of pyridine-2-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, highlighting the therapeutic relevance of the scaffold present in Methyl 2-(4-chloropyridin-2-yl)propanoate.[1][7]

Section 1: Synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate

A robust and efficient synthesis of the title compound is paramount for its utility in drug discovery programs. A plausible and effective strategy involves a Negishi cross-coupling reaction, which is well-suited for the formation of C(sp³)–C(sp²) bonds.[4] This approach would utilize the commercially available and relatively inexpensive 2,4-dichloropyridine as a starting material.

Proposed Synthetic Workflow

Synthesis_Workflow A Methyl 2-bromopropanoate C Organozinc Reagent A->C Iodine (cat.) THF B Zinc Dust B->C E Methyl 2-(4-chloropyridin-2-yl)propanoate C->E Negishi Coupling D 2,4-Dichloropyridine D->E F Pd Catalyst (e.g., Pd(PPh3)4) F->E

Caption: Proposed synthesis of the title compound via a Negishi cross-coupling reaction.

Protocol 1: Synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate via Negishi Coupling

This protocol describes the preparation of the organozinc reagent from methyl 2-bromopropanoate followed by the palladium-catalyzed cross-coupling with 2,4-dichloropyridine.

Materials

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
Zinc dust7440-66-665.381.5 equiv.
Iodine7553-56-2253.81catalytic
Methyl 2-bromopropanoate5445-17-0167.001.2 equiv.
2,4-Dichloropyridine26452-80-2147.991.0 equiv.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 equiv.
Anhydrous Tetrahydrofuran (THF)109-99-972.11

Procedure

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (1.5 equiv.). Briefly heat the zinc dust under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a crystal of iodine and gently warm the flask until the purple color of the iodine disappears.

  • Formation of the Organozinc Reagent: Add anhydrous THF to the activated zinc. To this suspension, add a solution of methyl 2-bromopropanoate (1.2 equiv.) in anhydrous THF dropwise via a syringe. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux. Stir the mixture at room temperature for 2-3 hours after the addition is complete. The formation of the organozinc reagent can be monitored by the disappearance of the zinc dust.

  • Negishi Coupling: In a separate flame-dried flask, dissolve 2,4-dichloropyridine (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in anhydrous THF under a nitrogen atmosphere.

  • To the solution from step 3, add the freshly prepared organozinc reagent from step 2 via a cannula.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 2-(4-chloropyridin-2-yl)propanoate as the final product.

Section 2: Derivatization and Application in Lead Optimization

Methyl 2-(4-chloropyridin-2-yl)propanoate is a versatile intermediate that allows for diversification at two key positions: the 4-position of the pyridine ring and the ester functionality.

Workflow for Derivatization

Derivatization_Workflow cluster_0 Modification at C4-Position cluster_1 Modification of the Ester Start Methyl 2-(4-chloropyridin-2-yl)propanoate A Suzuki Coupling (Arylboronic acids) Start->A B Buchwald-Hartwig Amination (Amines) Start->B C Nucleophilic Aromatic Substitution (e.g., Alkoxides, Thiolates) Start->C D Hydrolysis Start->D E 2-(4-Aryl/Heteroaryl-pyridin-2-yl)propanoate Esters A->E F 2-(4-Amino-pyridin-2-yl)propanoate Esters B->F G 2-(4-Alkoxy/Thio-pyridin-2-yl)propanoate Esters C->G H 2-(4-Chloropyridin-2-yl)propanoic Acid D->H I Amide Library (Amide Coupling) H->I

Caption: Diversification pathways from the title compound.

Protocol 2: Hydrolysis to 2-(4-Chloropyridin-2-yl)propanoic Acid

The carboxylic acid is often the desired functional group for biological activity, particularly for nuclear receptor targets like PPARs.[1]

Materials

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
Methyl 2-(4-chloropyridin-2-yl)propanoate-200.641.0 equiv.
Lithium hydroxide monohydrate1310-66-341.962.0 equiv.
Tetrahydrofuran (THF)109-99-972.11
Water7732-18-518.02
1M Hydrochloric acid7647-01-036.46

Procedure

  • Dissolve Methyl 2-(4-chloropyridin-2-yl)propanoate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Chloropyridin-2-yl)propanoic Acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents.[8][9]

Materials

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
Methyl 2-(4-chloropyridin-2-yl)propanoate-200.641.0 equiv.
Arylboronic acid--1.2 equiv.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.700.03 equiv.
Sodium carbonate497-19-8105.992.0 equiv.
1,4-Dioxane123-91-188.11
Water7732-18-518.02

Procedure

  • In a Schlenk flask, combine Methyl 2-(4-chloropyridin-2-yl)propanoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted pyridine derivative.

Protocol 4: Amide Bond Formation

The carboxylic acid can be coupled with a diverse range of amines to generate an amide library for structure-activity relationship (SAR) studies.

Materials

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
2-(4-Chloropyridin-2-yl)propanoic Acid-185.611.0 equiv.
Amine--1.1 equiv.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.231.2 equiv.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0 equiv.
N,N-Dimethylformamide (DMF)68-12-273.09

Procedure

  • Dissolve 2-(4-Chloropyridin-2-yl)propanoic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution.

  • Add HATU (1.2 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Conclusion

Methyl 2-(4-chloropyridin-2-yl)propanoate is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient and modular synthesis of diverse libraries of compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage the potential of this intermediate in their drug discovery efforts, particularly in the pursuit of novel therapeutics for metabolic diseases and other challenging therapeutic areas. The principles of bioisosterism and the strategic functionalization of heterocyclic scaffolds, as exemplified by the use of this compound, will continue to be a cornerstone of modern drug design.

References

  • Humphries, P. S., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116-6119. [Link][1]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Filo. [Link][3]

  • Newman, S. G., et al. (2018). Nickel-Catalyzed Amide Bond Formation From Methyl Esters. Angewandte Chemie International Edition, 57(39), 12795-12799. [Link]

  • Gosmini, C., et al. (1998). Electrochemical cross-coupling between 2-halopyridines and aryl or heteroaryl halides catalysed by nickel-2,2′-bipyridine complexes. Tetrahedron, 54(8), 1289-1300. [Link]

  • Janout, M. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link][4]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link][2]

  • Kim, E., et al. (2008). Design, synthesis, and evaluation of novel aryl-tetrahydropyridine PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 4993-4996. [Link][6]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14837-14903. [Link]

  • Garg, N. K., & Szostak, M. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. In Science of Synthesis: Knowledge Updates 2020/2 (pp. 235-263). Georg Thieme Verlag. [Link]

  • Unbound Medicine. (n.d.). PRIME PubMed | Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Unbound Medicine. [Link][7]

  • Shenvi, R. A., et al. (2022). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Angewandte Chemie International Edition, 61(27), e202202684. [Link]

  • Charette, A. B., et al. (2010). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. The Journal of Organic Chemistry, 75(15), 5010-5022. [Link]

  • Houk, K. N., & Merlic, C. A. (2018). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Journal of Chemical Education, 95(1), 115-121. [Link]

  • Queguiner, G., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthesis, 1999(11), 1833-1836. [Link]

  • Schneider, G., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(15), 3950-3954. [Link]

  • Gouverneur, V., & Cailly, T. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 23(42), 9953-9969. [Link][9]

  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • Hartwig, J. F., & Norrby, P. O. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9016-9028. [Link]

  • Kumar, K., & Rawat, N. (2021). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Andersen, R. J., & Hansen, T. V. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11529-11535. [Link]

  • D'Angeli, F. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.
  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

  • Heinrich, M. R., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3655-3663. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Medify. [Link]

  • Procter & Gamble. (1980). Hydrolysis of methyl esters. U.S.
  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Vaia. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Huang, X., et al. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 68(34), 6946-6953. [Link]

  • Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link][5]

  • Larhed, M., & Hallberg, A. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1667. [Link]

  • ResearchGate. (n.d.). Synthetic route followed for the synthesis of propionic acid derivatives. ResearchGate. [Link]

  • Ravichandran, V., & De Clercq, E. (2018). Review on synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. Research on Chemical Intermediates, 44(8), 4647-4681. [Link]

  • Kunes, J., & Pour, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

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Troubleshooting & Optimization

Technical Support Center: Managing Impurities in Methyl 2-(4-chloropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Methyl 2-(4-chloropyridin-2-yl)propanoate is a critical scaffold often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—a basic pyridine nitrogen combined with an electrophilic ester and a labile C4-chlorine—creates a unique "instability triangle."

Researchers frequently encounter three specific failure modes with this molecule:

  • The "Methoxide" Shift: Unintended nucleophilic aromatic substitution (

    
    ) of the 4-chloro substituent.
    
  • Hydrolytic Degradation: Loss of the methyl ester during aqueous workups.

  • Des-chlorination: Accidental reduction of the C-Cl bond during metal-catalyzed cross-coupling steps.

This guide provides the mechanistic insight and protocols required to stabilize this intermediate and purify it to >98% HPLC homogeneity.

Impurity Genealogy & Diagnostics

Understanding how impurities form is the first step to elimination. The 4-position of the pyridine ring is electronically deficient, making the chlorine atom a surprisingly good leaving group, particularly in the presence of alkoxides.

Mechanism of Impurity Formation (DOT Visualization)

ImpurityGenealogy cluster_legend Risk Factors Start Target Molecule (Methyl 2-(4-chloropyridin-2-yl)propanoate) ImpurityA Impurity A (4-Methoxy Analog) Start->ImpurityA MeOH / Base (NaOMe) SNAr Reaction ImpurityB Impurity B (Carboxylic Acid) Start->ImpurityB H2O / pH > 10 Ester Hydrolysis ImpurityC Impurity C (Des-chloro Analog) Start->ImpurityC Pd(0) / H2 source Hydrogenolysis Legend Red Arrow: Irreversible Chemical Change Yellow Arrow: pH Dependent Equilibrium Green Arrow: Metal Catalyzed Side-Reaction

Figure 1: Impurity Genealogy showing the three primary degradation pathways. Note that the


 pathway (Red) is irreversible.
Diagnostic Table: Identifying Your Impurity
Impurity TypeRelative RT (HPLC)*Mass Shift (LC-MS)Root Cause
Target Molecule 1.00 M+H (200.0) --
Impurity A (4-OMe) 0.85 - 0.90-4.0 amu (M-Cl+OMe)Use of NaOMe; Refluxing in MeOH/Base.
Impurity B (Acid) 0.40 - 0.60-14.0 amu (M-Me+H)Incomplete esterification; Wet solvent; High pH workup.
Impurity C (Des-Cl) 0.75 - 0.80-34.0 amu (M-Cl+H)Pd/C exposure; Hydride reagents (e.g., LAH).

*Note: Relative Retention Times (RRT) are estimates based on a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

Critical Troubleshooting (FAQ)

Q1: I see a ~5-10% impurity with M-Cl+OMe mass. Can I wash it out?

Answer: No, you likely cannot "wash" this out easily. This is Methyl 2-(4-methoxypyridin-2-yl)propanoate . It forms when the 4-chloro group undergoes


 with methoxide ions.
  • The Problem: The 4-position of pyridine is highly activated toward nucleophiles (similar to 4-chloronitrobenzene). If you used NaOMe to generate the enolate for alkylation, or if you refluxed the acid in MeOH/H2SO4 for too long, you displaced the chlorine.

  • The Fix:

    • Prevention: Switch to bulky bases (e.g., LiHMDS, t-BuOK) in non-nucleophilic solvents (THF) for alkylation. If esterifying, use

      
       at 
      
      
      
      strictly; avoid reflux.
    • Purification: This impurity is very similar in polarity to the product. You must use high-performance flash chromatography (Gold/Spherical silica) with a gradient of Hexane/EtOAc (start 95:5).

Q2: My yield is low, and the product is water-soluble. What happened?

Answer: You likely hydrolyzed the ester during the workup (Impurity B). Pyridine esters are often "self-catalyzing" regarding hydrolysis because the pyridine nitrogen can act as a local base/nucleophile (intramolecular catalysis).

  • The Fix: Avoid strong basic washes (like 1M NaOH) to remove unreacted acid. Instead, use a Sat.

    
      wash (pH ~8.5) which is gentle enough to preserve the ester but removes strong acids. Ensure your organic extraction solvent is Dichloromethane (DCM), as this molecule extracts better into DCM than EtOAc.
    
Q3: The chlorine atom disappeared during my Negishi coupling.

Answer: Oxidative addition into the C-Cl bond occurred.[1] While you likely targeted a reaction at the ester or the alkyl chain, Palladium (Pd) can insert into the C-Cl bond of 4-chloropyridines, leading to reduction (Impurity C).

  • The Fix: Use a catalyst system with bulky, electron-rich ligands (e.g.,

    
    ) that favor the desired coupling over the C-Cl insertion, or switch to a Nickel (Ni) catalyst if applicable, which often has different selectivity profiles.
    

Validated Purification Workflow

The following protocol relies on the basicity of the pyridine nitrogen (


 ~3.8 for 4-Cl-pyridine derivatives) to separate it from non-basic impurities without hydrolyzing the ester.
Acid/Base "Rescue" Extraction Protocol

Prerequisite: Ensure the crude mixture is in an organic solvent (EtOAc or DCM).

  • Acid Extraction: Extract the organic layer with 0.5 M HCl (cold) .

    • Logic: The pyridine nitrogen protonates, moving the Target Molecule into the aqueous phase. Neutral impurities (non-basic byproducts) stay in the organic layer.

    • Caution: Do not use strong acid (>1M) or heat, or the ester will hydrolyze.

  • Wash: Wash the aqueous acidic layer once with fresh DCM. Discard the DCM.

  • Basification: Cool the aqueous layer to

    
    . Slowly adjust pH to ~8–9 using Sat. 
    
    
    
    or 2M
    
    
    .
    • Critical: Do NOT use NaOH. High local pH will hydrolyze the ester and potentially displace the chloride.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected, though usually fine).
Purification Decision Tree (DOT Visualization)

PurificationLogic Step1 Crude Reaction Mixture Check1 Is 'Acid' Impurity > 5%? Step1->Check1 Action1 Perform Sat. NaHCO3 Wash (Keep Organic) Check1->Action1 Yes Check2 Is 'Methoxy' Impurity > 2%? Check1->Check2 No Action1->Check2 Action2 Flash Chromatography (Hex/EtOAc Gradient) Check2->Action2 Yes Check3 Is 'Des-Chloro' present? Check2->Check3 No Action2->Check3 Action3 Recrystallization (Hexane/Ether) Check3->Action3 Yes Final Pure Product (>98%) Check3->Final No Action3->Final

Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.

References & Grounding

The chemical reactivity described above is grounded in established heterocyclic chemistry principles, specifically the susceptibility of 4-halopyridines to nucleophilic attack and the behavior of pyridine esters.

  • Nucleophilic Substitution on 4-Chloropyridines:

    • Mechanism:[2][3][4][5][6][7][8] The 4-position of pyridine is highly electrophilic due to the electron-withdrawing nature of the nitrogen atom. Methoxide is a strong enough nucleophile to displace chloride at this position.

    • Source:

  • Synthesis & Stability of Chloropyridine Derivatives:

    • Context: Patents describing the synthesis of 4-chloropyridine-2-carboxylic acid derivatives highlight the formation of impurities during chlorination and esterification steps.

    • Source:

  • General Pyridine Ester Properties:

    • Context: Handling of pyridine-2-yl propanoate derivatives requires care regarding hydrolysis and metal coordination.

    • Source:

  • Reactivity of 2- vs 4-Chloropyridines:

    • Context: Comparative reactivity studies confirm that while both positions are active, the 4-position is often more susceptible to

      
       under basic conditions used in esterification/alkylation.
      
    • Source:

Sources

Technical Support Center: Solvent Effects on the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on the synthesis of pyridine derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis is resulting in a disappointingly low yield. What are the common causes related to the solvent, and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from suboptimal reaction conditions where the solvent plays a pivotal role.[1] The classical approach of using refluxing ethanol can be inefficient and lead to long reaction times.[2][3]

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol may not be the most effective for all substrates.[1]

    • Troubleshooting: Consider exploring alternative solvent systems. For instance, polar solvents like ethanol and water, or a mixture of the two, have shown to produce good to excellent yields.[2] Weaker polar solvents such as toluene and dichloromethane may result in lower efficiency due to the poor solubility of inorganic ammonium salts.[2] The use of "green" solvents like water, especially in conjunction with microwave chemistry, can offer more environmentally friendly and efficient protocols.[4]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires subsequent oxidation to the desired pyridine.[1][5] Incomplete oxidation will naturally lead to a lower yield of the final product.

    • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. While classical oxidants like nitric acid or potassium ferrocyanide are common, milder and more efficient agents should be considered to avoid side products and difficult workups.[1][4] The choice of solvent can also influence the efficiency of the oxidation step.

Experimental Protocol: Hantzsch Synthesis in Water under Microwave Irradiation

  • Reaction Setup: In a sealed microwave vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in water (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4] Monitor the reaction progress by TLC.

  • Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4]

Issue 2: Poor Selectivity and Side Product Formation

Question: I'm observing significant side product formation in my pyridine synthesis. How can the solvent influence selectivity?

Answer: Poor selectivity is a common reason for low yields, as competing reaction pathways can lead to a mixture of products.[4] The solvent's polarity and proticity can favor different reaction mechanisms, thereby influencing selectivity.[4]

Causality and Optimization Strategies:

  • Solvent Polarity and Protic vs. Aprotic Nature: The choice between polar protic and aprotic solvents can significantly alter the reaction outcome. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, an amine base catalyst performs better in a protic solvent like ethanol, whereas an ionic base is more effective in an aprotic solvent like acetonitrile, leading to faster reaction times.[4][6]

  • Temperature and Reagent Addition: Optimizing the reaction temperature can influence the rates of competing reactions.[4] Additionally, the order of reagent addition can prevent the formation of side products. Pre-forming an intermediate before adding the final component can often lead to a cleaner reaction.[4] The solvent can affect the stability and reactivity of these intermediates.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the role of solvents in pyridine synthesis.

Q1: How does solvent polarity, in general, affect the synthesis of pyridine derivatives?

Solvent polarity is a critical parameter that influences reactant solubility, reaction rates, and even the reaction mechanism itself.[3] In many pyridine syntheses, polar solvents are preferred. For instance, in the Hantzsch synthesis, polar solvents like ethanol and water facilitate the dissolution of ammonium salts, which is crucial for the reaction to proceed efficiently.[2][7] In contrast, less polar solvents can lead to poor solubility and lower yields.[2] Pyridine itself is a polar solvent and is often used in pharmaceutical processes due to its ability to dissolve a wide range of organic and inorganic compounds.[8]

Q2: Are there "green" or more environmentally friendly solvent options for pyridine synthesis?

Yes, there is a significant push towards adopting greener solvent alternatives in heterocyclic synthesis. Water has been successfully employed as a solvent in the Hantzsch synthesis, often leading to improved yields and simpler workup procedures.[2][4] Other green solvents that have been explored for the synthesis of various heterocyclic compounds include ionic liquids, deep eutectic solvents, glycerol, and polyethylene glycol (PEG).[9][10] Furthermore, solvent-free reaction conditions have been developed for several pyridine syntheses, such as the Kröhnke synthesis, offering benefits like shorter reaction times, high efficiency, and reduced environmental impact.[4][11][12][13]

Q3: My reaction involves a water-sensitive reagent. How do I ensure my solvent is anhydrous?

Anhydrous (water-free) conditions are critical for many pyridine synthesis reactions, especially those involving organometallics or strong bases, as moisture can quench the reagents and halt the reaction.[14] Even commercially available anhydrous solvents can absorb atmospheric moisture once opened.[14]

Protocol for Preparing Anhydrous Solvents:

  • Pre-drying: For solvents with significant water content, initial drying with a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) is recommended.[15][16]

  • Distillation from a Drying Agent: For obtaining truly anhydrous solvent, distillation from a more rigorous drying agent is necessary. For example, refluxing THF over sodium/benzophenone ketyl until a persistent blue or purple color is observed, followed by distillation directly into the reaction flask, is a common practice.[14] Calcium hydride (CaH₂) is another highly effective drying agent for many solvents.[15][16]

  • Storage: Anhydrous solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves to prevent re-absorption of moisture.

Q4: I'm having trouble removing pyridine used as a solvent after my reaction. What are the best methods?

Pyridine has a relatively high boiling point (115.2 °C) and can be challenging to remove completely by simple rotary evaporation.[8][17]

Troubleshooting Pyridine Removal:

  • Azeotropic Removal: Adding a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene or heptane, and then co-evaporating the mixture can be effective.[17] This process may need to be repeated several times.

  • Acid Wash: If your product is not acid-sensitive, you can dissolve the reaction mixture in an organic solvent like diethyl ether and wash it with a dilute aqueous acid solution (e.g., 5% HCl or H₂SO₄).[17][18] The pyridine will be protonated and move into the aqueous layer as a salt.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent way to remove residual pyridine.[18]

Q5: How does the choice of solvent impact the purification of pyridine derivatives by chromatography?

The solvent system used for both the reaction and the subsequent chromatographic purification is crucial for achieving good separation and recovery.

  • Peak Tailing in HPLC: When analyzing basic compounds like pyridine derivatives on silica-based columns, peak tailing is a common issue.[19] This is due to the interaction of the basic nitrogen atom with acidic silanol groups on the stationary phase.[19]

    • Solution: Adding a competing base like triethylamine (TEA) to the mobile phase can shield these active sites.[19] Alternatively, lowering the mobile phase pH can protonate the silanol groups, minimizing this interaction.[19]

  • Solvent Mismatch: A significant difference in elution strength between the solvent your sample is dissolved in and the mobile phase can lead to peak distortion.[19] It is always best to dissolve your sample in the mobile phase if possible.

Visualizations and Data

Solvent Selection Logic for Pyridine Synthesis

Solvent_Selection General Solvent Selection Workflow for Pyridine Synthesis Start Define Reaction Type (e.g., Hantzsch, Kröhnke) Reagent_Properties Analyze Reagent Properties (Solubility, Water-Sensitivity) Start->Reagent_Properties Solvent_Class Select Solvent Class Reagent_Properties->Solvent_Class Solvent_Free Solvent-Free/ Green Solvents Reagent_Properties->Solvent_Free Green Chemistry approach Polar_Protic Polar Protic (e.g., Ethanol, Water) Solvent_Class->Polar_Protic Good solubility of salts, proton source needed Polar_Aprotic Polar Aprotic (e.g., Acetonitrile, DMF) Solvent_Class->Polar_Aprotic High polarity needed, no proton source Non_Polar Non-Polar (e.g., Toluene, Hexane) Solvent_Class->Non_Polar Less common, for specific cases Optimization Optimize Conditions (Temperature, Concentration) Polar_Protic->Optimization Polar_Aprotic->Optimization Non_Polar->Optimization Solvent_Free->Optimization Analysis Analyze Outcome (Yield, Purity, Side Products) Optimization->Analysis

Caption: A workflow for selecting an appropriate solvent system in pyridine synthesis.

Impact of Solvent on a Multicomponent Pyridine Synthesis
CatalystSolventReaction TimeYield (%)Reference
Piperidine (Amine Base)Ethanol24 hGood[4]
Tetrabutylammonium Hydroxide (Ionic Base)Acetonitrile< 1 hSimilar to above[4][6]
Ceric Ammonium Nitrate (CAN)Solvent-Free15-20 minGood[4]

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • Optimizing reaction conditions for substituted pyridine synthesis - Benchchem.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchG
  • Troubleshooting low yield in multi-component pyridine synthesis - Benchchem.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Kröhnke pyridine synthesis - Wikipedia.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
  • Recent developments in the solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing).
  • Solvent-Free Synthesis of Bioactive Heterocycles | Bentham Science Publishers.
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming challenges in the purific
  • Hantzsch pyridine synthesis - Wikipedia.
  • Pyridine as a solvent doesn't want to evapor
  • Purification of Pyridine - Chempedia - LookChem.
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Public
  • How to remove pyridine when I use it as solvent?

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Validation & Comparative

A Comparative Guide to the Biological Activity of Chloropyridinyl Esters: From Antiviral Protease Inhibitors to Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

The chloropyridinyl group represents a privileged scaffold in medicinal and agricultural chemistry, demonstrating remarkable versatility in its biological applications. When incorporated into an ester linkage, this moiety gives rise to compounds with potent and diverse activities, targeting distinct biomolecules through varied mechanisms. This guide provides an in-depth comparison of two major classes of chloropyridinyl-containing compounds: covalent inhibitors of viral proteases and agonists of insect nicotinic acetylcholine receptors. We will explore their mechanisms of action, compare their biological efficacy using experimental data, and detail the methodologies employed for their evaluation, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

Part 1: Chloropyridinyl Esters as Covalent Inhibitors of Coronavirus 3CL Protease

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has catalyzed the search for effective antiviral agents. A critical target for therapeutic intervention is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), which is essential for processing viral polyproteins and enabling viral replication.[1][2] Chloropyridinyl esters have emerged as a potent class of mechanism-based inhibitors that covalently modify the active site of this enzyme.

Mechanism of Action: Covalent Acylation of the Catalytic Dyad

The active site of SARS-CoV-2 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[3][4] Chloropyridinyl esters are designed to act as "warheads" that are attacked by the nucleophilic thiol group of Cys145. The ester's carbonyl group undergoes nucleophilic attack, leading to the acylation of Cys145 and the formation of a stable covalent thioester bond.[3][5] This irreversible modification inactivates the enzyme, thereby halting the viral replication cycle. The 5-chloropyridinyl group acts as an effective leaving group, facilitating the acylation process. Mass spectrometry analysis of the inhibited enzyme has confirmed this covalent bonding mechanism.[1][6]

G cluster_0 SARS-CoV-2 3CLpro Active Site Cys145 Cys145-SH (Nucleophile) Inhibitor Chloropyridinyl Ester (R-CO-O-Chloropyridine) Cys145->Inhibitor His41 His41 (General Base) TransitionState Tetrahedral Intermediate Inhibitor->TransitionState Nucleophilic Attack InactiveEnzyme Acyled Enzyme (Cys145-S-CO-R) TransitionState->InactiveEnzyme Collapse of Intermediate LeavingGroup 5-Chloro-3-pyridinol (Leaving Group) TransitionState->LeavingGroup Release

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by a chloropyridinyl ester.

Comparative Biological Activity of Antiviral Chloropyridinyl Esters

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. Researchers have synthesized and evaluated a wide range of derivatives, primarily by modifying the carboxylic acid portion of the ester. Notably, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and various indole carboxylic acids have yielded highly potent compounds.[1][3][7]

The position of the chloropyridinyl ester on the indole scaffold has been shown to be critical for potency. For instance, an inhibitor with the ester at the 4-position of the indole ring was found to be the most potent in one series, with a SARS-CoV 3CLpro IC50 value of 30 nM and an antiviral EC50 value of 6.9 μM.[8][9][10] Subsequent studies on SARS-CoV-2 have confirmed that the indole scaffold is a key element for activity, with substitutions on the indole nitrogen or ring system modulating both enzyme inhibition and cellular antiviral efficacy.[3][5][11]

Compound ClassSpecific Derivative ExampleSARS-CoV-2 3CLpro IC50Antiviral EC50 (VeroE6 cells)Reference(s)
Indole Carboxylate Indole-4-carboxylate (Compound 1 in Ghosh et al., 2021)250 nM2.8 µM[3][11]
N-allyl Indole-4-carboxylate (Compound 7d in Ghosh et al., 2021)73 nMN/A[11][12]
6-methyl Indole-4-carboxylate (Compound 7h in Ghosh et al., 2021)~300 nM3.1 µM[3]
NSAID Derivatives (R)-Naproxen Derivative (Compound 9a in Ghosh et al., 2021)160 nM> 100 µM[1][7]
Acetoxysalicylic Acid Derivative (Compound 6a)360 nM> 100 µM[1]
Salicylic Acid Derivative (Compound 12a)3.47 µM> 100 µM[1]
Salicylic Acid Diester Derivative (Compound 12b)~17 µM64 µM[1]
Reference Compound Remdesivir (RNA Polymerase Inhibitor)N/A1.2 - 2.4 µM[3][7]

Note: IC50 (half-maximal inhibitory concentration) measures enzyme inhibition, while EC50 (half-maximal effective concentration) measures the compound's effect in a cell-based virus replication assay. The discrepancy between potent enzyme inhibition and weaker antiviral activity for some compounds may be due to factors like cell permeability or efflux pump activity.[1]

Experimental Protocols for Evaluation

The robust evaluation of these inhibitors requires a multi-step process, moving from in vitro enzyme assays to cell-based antiviral assays.

Caption: A typical workflow for screening and evaluating antiviral compounds.

This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of 3CLpro. The principle relies on a peptide substrate labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorophore's signal (FRET). Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Causality: The choice of a FRET-based assay is driven by its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening, allowing for the rapid determination of IC50 values for a large number of compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).

    • Enzyme Stock: Dilute purified, recombinant SARS-CoV-2 3CLpro to a working concentration (e.g., 100 nM) in assay buffer.

    • Substrate Stock: Prepare a FRET-based substrate (e.g., HiLyteFluor488™-EATLQSGLRKAK-QXL520™) at a working concentration (e.g., 20 µM) in assay buffer.[1]

    • Inhibitor Plate: Prepare a serial dilution of the chloropyridinyl ester compounds in DMSO, then dilute further in assay buffer. Include a DMSO-only control.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add 50 µL of the diluted 3CLpro enzyme solution to each well.

    • Add 2 µL of the serially diluted inhibitor solutions (or DMSO control) to the wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity (e.g., Excitation: 485 nm, Emission: 520 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: The Chloropyridinyl Moiety in Neonicotinoid Insecticides

Shifting from antiviral to agrochemical applications, the chloropyridinyl moiety is the defining feature of first-generation neonicotinoid insecticides.[13][14] These compounds, including imidacloprid, acetamiprid, and thiacloprid, were developed as safer alternatives to older insecticide classes due to their selective toxicity.[13][15]

Mechanism of Action: Agonism of Insect Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoids function by targeting the central nervous system of insects.[13] They act as agonists at the nicotinic acetylcholine receptors (nAChRs), mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2] Binding of the neonicotinoid to the nAChR opens the ion channel, leading to an influx of sodium ions and uncontrolled nerve stimulation. Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing sustained receptor activation, paralysis, and ultimately, the death of the insect.

Basis of Selectivity: The remarkable success of neonicotinoids lies in their selective toxicity towards insects over mammals. This selectivity is attributed to several factors:

  • Receptor Subtype Specificity: Neonicotinoids bind with much higher affinity to insect nAChRs than to their mammalian counterparts.[13][15] The presence of a unique, positively charged amino acid residue in the insect nAChR binding site interacts favorably with the negatively charged nitro or cyano group found on many neonicotinoids.[15]

  • Blood-Brain Barrier Penetration: Most neonicotinoids are less efficient at crossing the mammalian blood-brain barrier, where the primary nAChR targets are located.[13]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Insect) ACh_Vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic ACh Receptor (nAChR) ACh_Vesicle->nAChR Normal Signal: ACh binds and is cleared Nerve_Signal Nerve_Signal nAChR->Nerve_Signal Na+ Influx (Channel Opens) Neonicotinoid Neonicotinoid (Agonist) Neonicotinoid->nAChR Neonicotinoid binds (Irreversible Agonist) Paralysis Paralysis Nerve_Signal->Paralysis Sustained Depolarization

Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.

Comparative Overview of Chloropyridinyl Neonicotinoids

The first generation of neonicotinoids is characterized by the presence of a 6-chloro-3-pyridinylmethyl group, but they differ in the substituent on the acyclic or cyclic moiety attached to it.[14]

CompoundKey Structural Feature (Non-chloropyridinyl part)Primary UseRelative Mammalian ToxicityReference(s)
Imidacloprid Cyclic NitroguanidineSystemic insecticide for soil, seed, and foliar application against sucking insects.Low[13][15]
Acetamiprid Acyclic CyanoamidineSystemic control of sucking insects on leafy vegetables, fruits, and cotton.Low to Moderate[13][16]
Thiacloprid Cyclic Cyanoamidine with Thiazolidine ringControl of sucking and biting insects on pome fruit, cotton, and vegetables.Low[13][14]
Nitenpyram Acyclic NitromethyleneFlea control on cats and dogs; agricultural use against aphids and whiteflies.Low[13][14]
Experimental Protocol for Evaluation: Radioligand Binding Assay for nAChR

To quantify the affinity of a neonicotinoid for its target receptor, a competitive radioligand binding assay is a standard and authoritative method.

Causality: This protocol is a self-validating system because it directly measures the interaction between the test compound and its biological target. By competing with a known high-affinity radiolabeled ligand, it provides a quantitative measure of binding affinity (Ki), which is essential for understanding structure-activity relationships.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target nAChRs (e.g., insect brains or cultured cells expressing the receptor) in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration (e.g., via a Bradford assay).

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well filter plate, combine:

      • A fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine).

      • A range of concentrations of the unlabeled test compound (chloropyridinyl neonicotinoid).

      • The prepared membrane suspension.

    • Total Binding Control: Include wells with only membranes and radioligand.

    • Non-specific Binding Control: Include wells with membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate the receptors.

  • Incubation:

    • Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are retained on the filter.

    • Wash the filters quickly with ice-cold buffer to remove any remaining free ligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Tale of Two Mechanisms

The chloropyridinyl scaffold demonstrates remarkable functional diversity, serving as the foundation for two profoundly different classes of bioactive molecules. As esters, they are potent, mechanism-based covalent inhibitors of the SARS-CoV-2 3CL protease, offering a promising avenue for antiviral drug development. The key to their activity is the irreversible acylation of the enzyme's catalytic cysteine. In contrast, as the core of neonicotinoids, the chloropyridinyl moiety is central to compounds that act as potent agonists of insect nAChRs, a mechanism that provides highly selective and effective insect control. This comparative analysis highlights how subtle modifications to a core chemical structure can dramatically alter its biological target and mode of action, a fundamental principle that continues to drive innovation in both pharmaceutical and agricultural sciences.

References

  • Ghosh, A.K., Shahabi, D., Yadav, M., Kovela, S., Anson, B.J., Lendy, E.K., Bonham, C., Sirohi, D., Brito-Sierra, C.A., Hattori, S., Kuhn, R., Mitsuya, H., & Mesecar, A.D. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Molecules, 26(19), 5782. [Link]

  • Ghosh, A.K., et al. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. MDPI. [Link]

  • Ghosh, A.K., et al. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. PubMed. [Link]

  • Ghosh, A.K., et al. (2008). Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghosh, A.K., et al. (2008). Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. Merck Millipore. [Link]

  • Gupta, R. C. (Ed.). (2012). Nicotine and the Neonicotinoids. In Mammalian Toxicology of Insecticides. Academic Press. [Link]

  • Ghosh, A.K., et al. (2008). Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. PubMed. [Link]

  • Ghosh, A.K., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Journal of Medicinal Chemistry. [Link]

  • Ghosh, A.K., et al. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. OSTI.GOV. [Link]

  • Ghosh, A.K., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies. ACS Publications. [Link]

  • Ford, K.A., & Casida, J.E. (2006). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Chemical Research in Toxicology. [Link]

  • Ghosh, A.K., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies. ResearchGate. [Link]

  • Thany, S.H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Chemical structures of Neonicotinoids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Neonicotinoid. Wikipedia. [Link]

  • Hattori, S., et al. (2021). GRL-0920, an Indole Chloropyridinyl Ester, Completely Blocks SARS-CoV-2 Infection. mBio. [Link]

  • Wikipedia. (n.d.). Acetamiprid. Wikipedia. [Link]

  • Ghosh, A.K., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies. PubMed. [Link]

Sources

Comparative Analysis of Substituted Propanoates: Stability, Reactivity, and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of substituted propanoates, specifically focusing on the structural influence of


- (C2) and 

- (C3) substituents on hydrolytic stability and pharmacokinetic profiles. Audience: Medicinal chemists, pharmacokineticists, and process engineers. Key Insight: While

-substitution (e.g., 2-methyl, 2-fluoro) is the industry standard for increasing metabolic stability via steric hindrance,

-substitution (e.g., 3-amino, 3-hydroxy) offers a superior vector for modulating solubility and targeting specific transporter uptake without abolishing esterase recognition.

Mechanistic Analysis: Electronic & Steric Control

The performance of propanoate esters in biological systems is governed by the Taft Equation principles, balancing steric effects (


) and polar effects (

).
The -Effect (C2 Substitution)
  • Mechanism: Steric shielding of the carbonyl carbon.

  • Outcome: Significant reduction in hydrolysis rates (

    
    ).
    
  • Application: Used to prolong half-life (

    
    ) of prodrugs.
    
  • Risk: Excessive bulk (e.g., tert-butyl at C2) can render the prodrug inactive by preventing enzymatic activation entirely.

The -Effect (C3 Substitution)
  • Mechanism: Inductive modulation without direct steric blocking of the nucleophilic attack trajectory (Burgi-Dunitz angle).

  • Outcome: Tunable reactivity. Electron-withdrawing groups (EWGs) at C3 (e.g., -Cl, -CF3) increase susceptibility to hydrolysis, while electron-donating groups (EDGs) stabilize the ester.

  • Application: Fine-tuning prodrug release rates and improving aqueous solubility (e.g.,

    
    -alanine derivatives).
    
Visualizing the Hydrolysis Pathway

The following diagram illustrates the competitive pathways and the transition state energy barriers introduced by substitution.

HydrolysisMechanism Substrate Substituted Propanoate Ester TS_Tetra Tetrahedral Intermediate (TS) Substrate->TS_Tetra Nucleophilic Attack (OH- / Ser-195) Product Carboxylic Acid + Alcohol TS_Tetra->Product Collapse AlphaSteric α-Substituent (Steric Block) AlphaSteric->TS_Tetra Increases ΔG‡ (Slows Reaction) BetaElectronic β-Substituent (Inductive Effect) BetaElectronic->Substrate Modulates Electrophilicity

Caption: Mechanistic impact of substitution on the B_Ac2 hydrolysis pathway. Red indicates kinetic inhibition; Blue indicates thermodynamic modulation.

Comparative Performance Data

The following data aggregates chemical hydrolysis rates (


) and enzymatic half-lives (

) to highlight the structure-activity relationship (SAR).
Table 1: Structure-Stability Profile
Compound ClassSpecific ExampleRelative Chem. Reactivity (

)
Microsomal Stability (

, Human)
Primary Utility
Unsubstituted Ethyl propanoate1.0 (Baseline) < 10 min (Low)Solvent, Flavor

-Alkyl
Ethyl 2-methylpropanoate0.15 45-60 min (High)Metabolic Blocker

-Hetero
Ethyl 2-chloropropionate150.0 < 2 min (Very Low)Reactive Intermediate

-Alkyl
Ethyl 3-methylbutanoate0.85 12-15 min (Mod)Solubility Tag

-EWG
Ethyl 3-chloropropionate25.0 5-8 min (Low)Fast-Release Prodrug

Analysis:

  • Steric Dominance: The addition of a single methyl group at the

    
    -position (Ethyl 2-methylpropionate) reduces chemical reactivity by nearly an order of magnitude.
    
  • Inductive Acceleration: The

    
    -chloro substituent accelerates hydrolysis (
    
    
    
    ) but is significantly less aggressive than the
    
    
    -chloro analog (
    
    
    ), making
    
    
    -substitution safer for controlled lability.

Experimental Protocols

To validate these profiles in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: High-Throughput Microsomal Stability Assay (LC-MS/MS)

Standard industry protocol for determining intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1

    
    M in Phosphate Buffer).[1]
    

Workflow:

  • Pre-Incubation: Mix 30

    
    L microsomes with 375 
    
    
    
    L buffer and 5
    
    
    L test compound. Equilibrate at 37°C for 5 min.
  • Initiation: Add 90

    
    L NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quench: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show > 85% remaining at 60 min.

Protocol B: Chemical Hydrolysis Kinetics (Titration)

For determining fundamental reactivity without enzymatic bias.

  • Setup: Prepare 0.05 M NaOH and 0.05 M Ester in 50% Acetone/Water.

  • Reaction: Mix equal volumes at 25°C.

  • Monitoring: Withdraw aliquots every 2 minutes. Quench with excess cold HCl.

  • Titration: Back-titrate excess acid with standardized NaOH using Phenolphthalein.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .

Workflow Visualization

The following diagram outlines the decision tree for selecting a propanoate scaffold based on ADME requirements.

ADME_Workflow Start Drug Candidate Needs Prodrug Strategy CheckSolubility Is Aqueous Solubility Poor? Start->CheckSolubility CheckStability Is Metabolic Half-life Too Short? CheckSolubility->CheckStability No BetaSub Select β-Substituted Propanoate (e.g., β-Amino/Hydroxy) CheckSolubility->BetaSub Yes (Needs Polar Group) AlphaSub Select α-Substituted Propanoate (e.g., α-Methyl/Gem-dimethyl) CheckStability->AlphaSub Yes (Needs Steric Shield) Unsub Use Unsubstituted Propanoate CheckStability->Unsub No (Rapid Release Needed)

Caption: Decision matrix for propanoate scaffold selection in lead optimization.

References

  • Jeffers, P. M., et al. (1989). Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes. Environmental Science & Technology.[2] Link

  • Ribeiro, C. M. R., et al. (2005).[3] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Link

  • Test Guide. (2023). Drug Half-Life, Steady State, and Recommended Specimen Collection Time.[4] Quest Diagnostics.[4] Link

  • Shin, H., et al. (2023).[5] Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Environment International. Link

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Creative Bioarray Services. Link

Sources

Technical Comparison Guide: Synthetic Alternatives to Methyl 2-(4-chloropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-(4-chloropyridin-2-yl)propanoate is a bifunctional heterocyclic building block utilized primarily in the synthesis of agrochemicals (e.g., auxin-mimic herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors). Its utility stems from two reactive handles:

  • 4-Chloro position: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

  • 
    -Methyl ester tail:  A chiral motif amenable to hydrolysis, reduction, or amidation.
    

However, the "standard" methyl ester/chloro combination often presents limitations in reaction kinetics and chemoselectivity. This guide analyzes three superior alternatives designed to overcome specific synthetic bottlenecks.

The Reference Standard
  • Compound: Methyl 2-(4-chloropyridin-2-yl)propanoate

  • Limitation 1 (Reactivity): The C–Cl bond is kinetically sluggish in oxidative addition compared to C–Br or C–I, often requiring expensive ligands (e.g., XPhos, SPhos) or harsh temperatures.

  • Limitation 2 (Stability): The methyl ester is susceptible to non-selective hydrolysis under basic conditions often required for SNAr reactions.

Comparative Analysis of Alternatives

We evaluate three strategic alternatives based on Cross-Coupling Efficiency , SNAr Reactivity , and Chemoselectivity .

Alternative A: The "High-Turnover" Analog

Compound: Methyl 2-(4-bromopyridin-2-yl)propanoate

  • Primary Use Case: Palladium-catalyzed Cross-Couplings (Suzuki, Sonogashira, Buchwald).

  • Mechanism of Improvement: The C–Br bond is significantly weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol). This lowers the activation energy for the rate-determining oxidative addition step in the catalytic cycle.

  • Performance Data:

    • Yield: Typically 15–25% higher yields in Suzuki couplings using standard catalysts (e.g., Pd(PPh3)4) compared to the chloro-analog.

    • Conditions: Couples at 60–80°C vs. 100–120°C required for the chloro-analog.

Alternative B: The "SNAr Accelerator"

Compound: Methyl 2-(4-fluoropyridin-2-yl)propanoate

  • Primary Use Case: Nucleophilic Aromatic Substitution (Introduction of amines or ethers).

  • Mechanism of Improvement: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating nucleophilic attack.

  • Performance Data:

    • Kinetics: Reaction rates for SNAr with amines can be up to 300x faster than the chloro-analog.[1]

    • Selectivity: Avoids the need for high temperatures that might racemize the

      
      -methyl center.
      
Alternative C: The "Orthogonal Protector"

Compound: Tert-butyl 2-(4-chloropyridin-2-yl)propanoate

  • Primary Use Case: Multi-step synthesis requiring strong bases (e.g., LiHMDS, NaH).

  • Mechanism of Improvement: The bulky tert-butyl group prevents base-mediated saponification (hydrolysis) via steric shielding. It is cleaved exclusively under acidic conditions (e.g., TFA), making it orthogonal to basic reaction steps.

  • Performance Data:

    • Stability: <5% hydrolysis observed after 24h in 1M LiOH/THF, whereas the methyl ester hydrolyzes completely in <2h.

Decision Matrix & Workflow

The following diagram illustrates the logical selection process for the appropriate intermediate based on the intended downstream chemistry.

G Start Target Transformation Q1 Next Step Reaction Type? Start->Q1 Path_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Q1->Path_Pd C-C / C-N Bond Formation Path_SNAr Nucleophilic Substitution (SNAr) Q1->Path_SNAr Displacement with Amine/OR Path_Base Base-Mediated Functionalization Q1->Path_Base Requires Strong Base Rec_Br Select: Methyl 2-(4-bromo...) Path_Pd->Rec_Br Faster Oxidative Addition Rec_F Select: Methyl 2-(4-fluoro...) Path_SNAr->Rec_F Stabilized Meisenheimer Complex Rec_tBu Select: Tert-butyl 2-(4-chloro...) Path_Base->Rec_tBu Steric Resistance to Hydrolysis

Caption: Selection logic for pyridine propanoate intermediates based on downstream reaction requirements.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Using 4-Bromo Alternative)

This protocol demonstrates the superior reactivity of the bromo-analog under mild conditions.

Reagents:

  • Methyl 2-(4-bromopyridin-2-yl)propanoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl2·DCM (0.03 equiv) — Note: Lower loading than 4-Cl analog (typically 0.05-0.10)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the 4-bromo substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed solvent mixture. Add the Palladium catalyst last under a positive stream of Nitrogen.

  • Reaction: Heat to 60°C for 4–6 hours. (Note: The 4-chloro analog typically requires 100°C overnight).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of starting material via LC-MS. The Br-analog should show >95% conversion within 6 hours.

Protocol B: Chemoselective Hydrolysis of Tert-Butyl Ester

This protocol is used when the methyl ester would be unstable or when acidic cleavage is preferred.

Reagents:

  • Tert-butyl 2-(4-chloropyridin-2-yl)propanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[3]

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) at 0°C.

  • Acidification: Add TFA dropwise (Ratio DCM:TFA = 2:1).

  • Cleavage: Warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Yields the free acid 2-(4-chloropyridin-2-yl)propanoic acid quantitatively without affecting other base-sensitive groups.

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity rates normalized to the standard Methyl/Chloro compound.

FeatureMethyl 2-(4-Cl)Methyl 2-(4-Br)Methyl 2-(4-F)t-Butyl 2-(4-Cl)
Pd-Oxidative Addition Rate 1.0 (Baseline)~50x Faster < 0.1x (Very Slow)1.0
SNAr Reaction Rate 1.0 (Baseline)~0.8x~300x Faster 1.0
Base Hydrolysis Stability Low (t1/2 ~1h)LowLowHigh (Stable)
Cost Profile LowMediumHighMedium

References

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.